molecular formula C19H25NO2 B1385519 N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-46-7

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline

Cat. No.: B1385519
CAS No.: 1040688-46-7
M. Wt: 299.4 g/mol
InChI Key: HVQBPJYEMGGNFX-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline is an aniline derivative characterized by a 2,4-dimethylphenoxy ethyl group attached to the nitrogen atom and a propoxy substituent at the para position of the aniline ring. Its molecular formula is C₂₁H₂₇NO₂, with a molecular weight of 361.48 g/mol (CAS: 1040693-70-6) . The compound’s structure combines aromatic ether and amine functionalities, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-12-21-18-8-6-17(7-9-18)20-11-13-22-19-10-5-15(2)14-16(19)3/h5-10,14,20H,4,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQBPJYEMGGNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenol and 4-propoxyaniline.

    Etherification: 2,4-Dimethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(2,4-dimethylphenoxy)ethylamine.

    Coupling Reaction: The resulting 2-(2,4-dimethylphenoxy)ethylamine is then coupled with 4-propoxyaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline can undergo various chemical reactions, including:

    Oxidation: The phenoxy and aniline groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(2,4-Dimethylphenoxy)ethyl]-

Biological Activity

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline is a compound of interest in various biological and medicinal research fields due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 305.39 g/mol

The compound features a dimethylphenoxy group, which is significant for its biological interactions. The propoxy group enhances its solubility and bioavailability, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : It has been identified as a selective antagonist for certain metabotropic glutamate receptors (mGluRs), particularly mGluR5, which plays a crucial role in neurotransmission and neuroplasticity. This interaction may modulate pathways involved in neurological disorders such as anxiety and depression .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Biological Activity Overview

Activity Type Details
Antagonistic Effects Selective antagonist of mGluR5, influencing neurological pathways
Antimicrobial Exhibits inhibitory effects against specific bacterial strains
Potential Therapeutic Uses Investigated for applications in treating neurological disorders and infections

Case Studies and Research Findings

Future Directions

Research on this compound is still evolving. Future studies should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo experiments to evaluate the pharmacokinetics and therapeutic efficacy in disease models.
  • Mechanistic Studies : Elucidating the detailed molecular pathways involved in its biological activity to identify additional therapeutic targets.
  • Formulation Development : Exploring various formulations to enhance bioavailability and target delivery for clinical applications.

Comparison with Similar Compounds

Anticonvulsant Activity

  • (2,6-Dimethylphenoxy)ethyl aminoalkanols () demonstrated anticonvulsant activity linked to cardiovascular effects, highlighting the role of dimethylphenoxy groups in modulating ion channels .

Antibacterial and Enzyme Inhibition

  • 1,3,4-Oxadiazole-thioether hybrids (e.g., compound 8m in ) exhibited substantial antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) due to the 2,4-dimethylphenoxy moiety enhancing membrane penetration .
  • Lipoxygenase inhibition was observed in analogs with azomethine and hydrazide groups (e.g., compound 8n in ), achieving IC₅₀ values < 50 µM .

Structural-Activity Relationships (SAR)

  • Electron-donating groups (e.g., methyl in 2,4-dimethylphenoxy) increase metabolic stability and lipophilicity, improving CNS bioavailability .

Contrasting Properties

  • Nitro vs. Propoxy substituents : Nitrobenzylidene derivatives () show stronger antibacterial activity but lower CNS penetration due to polarity, whereas the target compound’s propoxy group may favor blood-brain barrier crossing .
  • Oxadiazole vs. Aniline cores : Oxadiazole-containing analogs () exhibit enzyme inhibition but lack the amine functionality critical for receptor-mediated effects (e.g., opioid or anticonvulsant targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 2
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N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline

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